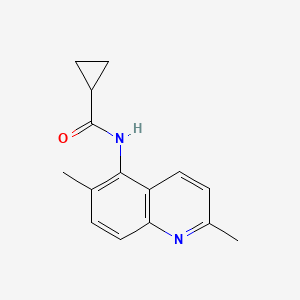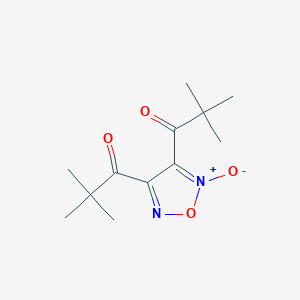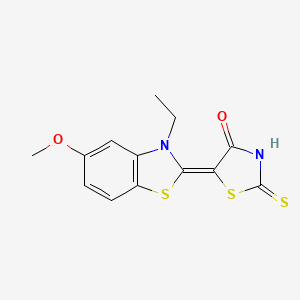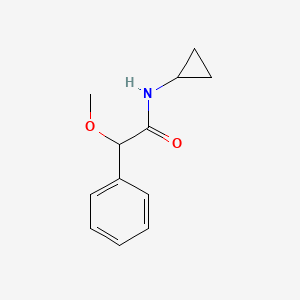methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
2-[(2E)-2-{[(E)-(4-butylphenyl)diazenyl](4-methoxyphenyl)methylidene}hydrazinyl]-3-chloroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diazenyl group, a methanone moiety, and a quinoxalinyl hydrazone segment
Méthodes De Préparation
The synthesis of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-butylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 4-methoxybenzaldehyde to form the diazenyl intermediate.
Formation of the quinoxalinyl hydrazone: The diazenyl intermediate is then reacted with 3-chloro-2-quinoxalinecarboxaldehyde in the presence of a hydrazine derivative to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxalinyl moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage in cells and tissues.
Comparaison Avec Des Composés Similaires
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis and studied for its biological activities.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A compound used as a catalyst in organic reactions and known for its unique chemical properties.
Propriétés
Formule moléculaire |
C26H25ClN6O |
|---|---|
Poids moléculaire |
473.0 g/mol |
Nom IUPAC |
N'-(4-butylanilino)-N-(3-chloroquinoxalin-2-yl)imino-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C26H25ClN6O/c1-3-4-7-18-10-14-20(15-11-18)30-31-25(19-12-16-21(34-2)17-13-19)32-33-26-24(27)28-22-8-5-6-9-23(22)29-26/h5-6,8-17,30H,3-4,7H2,1-2H3/b31-25+,33-32? |
Clé InChI |
IHWPMKUNMZHNHA-IQAVNMCXSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)OC)/N=NC3=NC4=CC=CC=C4N=C3Cl |
SMILES canonique |
CCCCC1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)OC)N=NC3=NC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)


![2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B15010725.png)

![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15010744.png)
![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)
![6-Amino-3-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010755.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
![Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]](/img/structure/B15010771.png)
